
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a nitro group and a pyrrolidine ring attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Amino-3-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific proteins or enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and biological properties.
3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide: Contains a sulfonamide group, offering different pharmacological profiles.
Uniqueness: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is unique due to the specific positioning of the nitro and pyrrolidine groups, which can significantly influence its chemical reactivity and biological interactions. This distinct structure allows for targeted applications in various research fields.
Eigenschaften
Molekularformel |
C11H12N2O4 |
---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-nitro-3-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(10(8)13(16)17)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15) |
InChI-Schlüssel |
GOCQBPSZKXMUNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.